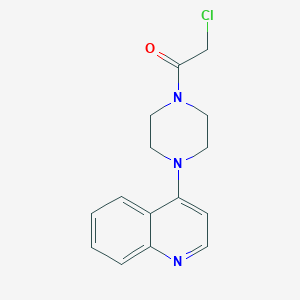

2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone

Description

Properties

CAS No. |

915373-78-3 |

|---|---|

Molecular Formula |

C15H16ClN3O |

Molecular Weight |

289.76 g/mol |

IUPAC Name |

2-chloro-1-(4-quinolin-4-ylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C15H16ClN3O/c16-11-15(20)19-9-7-18(8-10-19)14-5-6-17-13-4-2-1-3-12(13)14/h1-6H,7-11H2 |

InChI Key |

NLHLWBGQFOCTFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=NC3=CC=CC=C32)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of Chloroacetylation Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 0–25 | 14 | 72 | 95 |

| THF | 0–25 | 14 | 68 | 93 |

| Ethanol | 25 | 24 | 55 | 88 |

DCM provides optimal yields due to its low polarity, which stabilizes the intermediate iminium ion during nucleophilic substitution.

Alternative Pathways and Optimization

One-Pot Synthesis

A modified one-pot approach combines both steps using 4,7-dichloroquinoline, piperazine, and chloroacetyl chloride in a sequential manner:

Solvent-Free Mechanochemical Synthesis

Recent advances explore solvent-free conditions using ball milling:

-

Reactants : 4-(Piperazin-1-yl)quinoline and chloroacetyl chloride (1:1).

-

Conditions : Ball milling at 30 Hz for 2 hours.

-

Yield : 60% with 90% purity, offering an eco-friendly alternative.

Purity and Characterization

The final product is characterized via:

-

¹H NMR (CDCl₃): δ 8.58 (d, J=5.1 Hz, 1H, quinoline-H), 3.16 (s, 8H, piperazine-H), 2.51 (s, 2H, CH₂Cl).

-

XRD : Confirms crystalline Form B, which exhibits superior stability compared to amorphous variants.

Industrial-Scale Considerations

For large-scale production (>1 kg), the following adjustments are recommended:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (e.g., 4 hours for quinoline-piperazine coupling).

-

Crystallization Optimization : Use water-ethanol mixtures (1:3) to improve crystal morphology and filtration rates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline N-oxides

- Dihydroquinolines

- Schiff bases and other condensation products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone exhibit antimicrobial properties. The presence of the quinoline moiety is particularly significant, as many quinoline derivatives are known for their effectiveness against various bacterial and fungal strains. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 7-Chloroquinoline | Antimicrobial and antimalarial | |

| 2-Chloro-N-(aryl)acetamide | Antimicrobial properties |

Central Nervous System (CNS) Activity

The piperazine structure is associated with CNS activity, suggesting potential applications in treating neurological disorders. Compounds similar to this compound have been evaluated for their antidepressant and anxiolytic effects. Notably, studies indicate that:

- 4-(Piperazin-1-yl)quinoline : Demonstrates potential antidepressant effects due to its interaction with serotonin receptors.

Acetylcholinesterase Inhibition

Research into acetylcholinesterase inhibitors has highlighted the potential of compounds like this compound in treating Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased acetylcholine levels, which are crucial for cognitive function. A study on similar compounds indicated promising results in terms of inhibitory activity against acetylcholinesterase, suggesting a pathway for developing treatments for cognitive decline .

Biological Evaluation

A study conducted on related piperazine derivatives demonstrated significant activity against certain bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Clinical Implications

The exploration of similar compounds has led to clinical trials aimed at evaluating their effectiveness in treating conditions such as depression and anxiety disorders, showcasing the therapeutic potential of this class of compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the piperazine group can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The pharmacological profile of 2-chloro-1-(piperazin-1-yl)ethanone derivatives is highly dependent on substituents attached to the piperazine nitrogen. Key analogs include:

Structural Insights :

- Quinoline vs. Phenyl analogs, such as , lack this feature but retain antipsychotic activity via dopamine receptor modulation .

- Halogen Effects : Fluorine-substituted analogs (e.g., ) exhibit altered conformational dynamics (e.g., dihedral angles of 78.27° between fluorophenyl and piperazine) compared to the chlorinated target compound. Chlorine increases electrophilicity, facilitating nucleophilic substitution in further derivatization .

Pharmacological Activity Across Derivatives

Key Comparisons :

- Anticancer vs. Antipsychotic: Quinoline derivatives (e.g., ) target tyrosine kinases, whereas biphenyl-arylpiperazine compounds (e.g., ) show dual anti-dopaminergic and anti-serotonergic activity. QSAR models for the latter highlight QPlogBB (brain/blood partition) and electron affinity as critical parameters .

- Anti-Infective Activity: Pyridine-based derivatives (e.g., ) inhibit Trypanosoma cruzi growth via CYP51 inhibition, a mechanism distinct from the kinase-targeting quinoline compounds.

Yield and Purity :

- Quinoline derivatives achieve yields of 49–64% after crystallization .

- Fluorinated analogs require rigorous purification (e.g., EtOAc/EtOH recrystallization) due to steric effects .

Biological Activity

2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is a synthetic compound that belongs to the class of piperazine derivatives. Its structure features a chloroacetyl group linked to a piperazine moiety and a quinoline ring, which enhances its potential for various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chloro and quinoline groups contributes to its unique biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing quinoline rings are known for their effectiveness against various bacteria and fungi .

- CNS Activity : The piperazine component is associated with central nervous system (CNS) effects, including potential antidepressant and anxiolytic activities. Studies suggest that piperazine derivatives can modulate neurotransmitter systems, which may be beneficial in treating mood disorders .

- Antimalarial Properties : Quinoline derivatives are historically significant in the treatment of malaria. Research indicates that compounds like this compound may exhibit similar antimalarial effects due to their structural similarities with established antimalarials .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Binding Affinity : Interaction studies reveal that this compound binds to specific receptors and enzymes, influencing their activity. For example, it may act on serotonin receptors or inhibit certain enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

Potential Applications

The unique combination of functional groups in this compound suggests several therapeutic applications:

- Antimicrobial Agents : Due to its antimicrobial properties, this compound could be developed as a new class of antibiotics.

- CNS Disorders : Its potential CNS activity makes it a candidate for further research in treating depression and anxiety disorders.

- Antimalarial Drugs : Given its structural similarity to known antimalarials, it may serve as a lead compound for developing new treatments against malaria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone, and what reagents are critical for optimizing yield?

- Methodological Answer : A common approach involves reacting 4-(quinolin-4-yl)piperazine with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. The reaction is typically conducted at 0–25°C for 2–6 hours, followed by aqueous workup and crystallization . Key factors include stoichiometric control (1:1 molar ratio of piperazine derivative to chloroacetyl chloride) and solvent purity to avoid side reactions. Yield optimization may require iterative adjustments of reaction time and temperature.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in CDCl) confirm structural integrity, with characteristic signals for the quinoline aromatic protons (δ 7.2–8.9 ppm) and the piperazine N–CH groups (δ 3.1–3.8 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL software) resolves bond lengths, angles, and conformational details. For example, the carbonyl group (C=O) typically exhibits a bond length of ~1.21 Å, and the piperazine ring adopts a chair conformation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological potential of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the quinoline ring (e.g., substituents at positions 2 or 3) or piperazine moiety (e.g., alkylation or acylation) to assess antimicrobial or anticancer activity .

- Biological Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity against Staphylococcus aureus or MTT assays for cytotoxicity in cancer cell lines) .

- Data Interpretation : Compare IC values and selectivity indices to identify pharmacophores. For instance, chloro-substituted derivatives often show enhanced activity due to improved lipophilicity .

Q. How should researchers address contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Variable Analysis : Identify factors like solvent choice (polar vs. nonpolar), reaction scale, or purification methods (e.g., column chromatography vs. recrystallization). For example, yields of 42–69% in similar compounds correlate with recrystallization efficiency and byproduct removal .

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature monitoring) to isolate critical variables.

Q. What computational strategies are suitable for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., PI3K or Abl kinases). Focus on hydrogen bonding with active-site residues (e.g., quinoline N-atom interactions with Lys or Asp) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes. Metrics like RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.